molecular formula C26H23Cl2N5 B11080066 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11080066
M. Wt: 476.4 g/mol
InChI Key: QYDKQXBBDDRIQN-UHFFFAOYSA-N
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Description

11-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a piperazine ring with a dichlorobenzyl group and a cyclopenta[4,5]pyrido[1,2-a]benzimidazole core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[4,5]pyrido[1,2-a]benzimidazole core, followed by the introduction of the piperazine ring and the dichlorobenzyl group. Key steps include:

    Formation of the Cyclopenta[4,5]pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.

    Introduction of the Dichlorobenzyl Group: This is typically done through a nucleophilic aromatic substitution reaction, where the dichlorobenzyl group is attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

11-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring or the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

In biological research, 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 11-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This combination of a piperazine ring, dichlorobenzyl group, and a complex heterocyclic core makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C26H23Cl2N5

Molecular Weight

476.4 g/mol

IUPAC Name

16-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C26H23Cl2N5/c27-21-9-8-17(14-22(21)28)16-31-10-12-32(13-11-31)26-19-5-3-4-18(19)20(15-29)25-30-23-6-1-2-7-24(23)33(25)26/h1-2,6-9,14H,3-5,10-13,16H2

InChI Key

QYDKQXBBDDRIQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC(=C(C=C6)Cl)Cl)C#N

Origin of Product

United States

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